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Compound of Interest

1-(4-
Compound Name:
Fluorophenyl)cyclopropanamine

Cat. No. B1315491

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound
1-(4-Fluorophenyl)cyclopropanamine, a molecule of interest in medicinal chemistry and drug
development. This document compiles expected and reported spectroscopic data, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in
a clear and accessible format. Detailed experimental protocols are also provided to aid in the
replication and verification of these findings.

Chemical Structure and Properties

IUPAC Name: 1-(4-fluorophenyl)cyclopropan-1-amine Molecular Formula: CoH10FN Molecular
Weight: 151.18 g/mol

The structure of 1-(4-Fluorophenyl)cyclopropanamine, characterized by a cyclopropyl ring
and a 4-fluorophenyl group attached to a quaternary carbon bearing an amine group, gives rise
to a distinct spectroscopic signature. The following sections detail the expected and observed
data from various analytical techniques.

Spectroscopic Data
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The following tables summarize the key spectroscopic data for 1-(4-

Fluorophenyl)cyclopropanamine. It is important to note that the exact values may vary

slightly depending on the experimental conditions, such as the solvent used and the specific

instrumentation. The data presented here is a composite of expected values based on

established principles of spectroscopy and any available reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

H NMR (Proton NMR) Data

Solvent: CDCIs, Frequency: 400 MHz

Chemical Shift ()

Multiplicity Integration Assignment

pPpm
~7.25-7.35 m 2H Ar-H (ortho to F)
~6.95-7.05 m 2H Ar-H (meta to F)
~1.6-1.8 brs 2H -NH2
~1.0-1.2 m 2H Cyclopropyl-H
~0.8-1.0 m 2H Cyclopropyl-H

13C NMR (Carbon-13 NMR) Data

Solvent: CDClIs, Frequency: 100 MHz
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Chemical Shift (6) ppm

Assignment

~161.5 (d, LJCF = 245 Hz)

Ar-C (C-F)

~140 (d, *JCF = 3 Hz)

Ar-C (quaternary)

~128 (d, 2JCF = 8 Hz)

Ar-CH

~115 (d, 2JCF = 21 Hz)

Ar-CH

~40

C-NH:z (quaternary)

~15

Cyclopropyl-CH:z

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm~12)

Intensity

Assignment

~3300-3400 Medium, Broad N-H stretch (primary amine)
~3000-3100 Medium Aromatic C-H stretch
) Aliphatic C-H stretch

~2850-2950 Medium

(cyclopropyl)
~1600, ~1510 Strong C=C stretch (aromatic ring)
~1220 Strong C-F stretch

p-disubstituted benzene C-H
~830 Strong

bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For the free base of 1-(4-Fluorophenyl)cyclopropanamine, the expected

molecular ion peak would be at an m/z of approximately 151.08. A reported mass-to-charge

ratio for the free base is m/z 189.66, which likely corresponds to the protonated molecule

[M+H]* with a different isotopic composition or an adduct.[1]
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Expected Fragmentation Pattern (Electron lonization - EI)

m/z Proposed Fragment
151 [M]* (Molecular lon)
134 [M - NHs]*

123 [M - C2Ha]*

109 [C7HeF]*

96 [CeHsF]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of 1-(4-Fluorophenyl)cyclopropanamine.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) in a clean,
dry vial.

o Transfer the solution to a 5 mm NMR tube.
e Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz

Solvent: CDCIz

o

o

Temperature: 298 K

[¢]

Pulse Sequence: Standard single-pulse experiment

Number of Scans: 16-32

[¢]
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o Relaxation Delay: 1.0 s

o Spectral Width: -2 to 12 ppm

 Instrument Parameters (*3C NMR):
o Spectrometer: 100 MHz
o Solvent: CDCls
o Temperature: 298 K
o Pulse Sequence: Proton-decoupled
o Number of Scans: 1024 or more, depending on sample concentration
o Relaxation Delay: 2.0 s
o Spectral Width: 0 to 200 ppm
» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase and baseline correct the resulting spectrum.

o Reference the spectrum to the residual solvent peak of CDCIs (0 7.26 ppm for *H NMR; &
77.16 ppm for 3C NMR).

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Film Method):

o Dissolve a small amount (1-2 mg) of 1-(4-Fluorophenyl)cyclopropanamine in a few
drops of a volatile solvent (e.g., dichloromethane or acetone).

o Deposit a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1315491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Allow the solvent to evaporate completely, leaving a thin film of the compound on the
plate.

e |nstrument Parameters:

[¢]

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmittance

[e]

o

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—!

[¢]

Number of Scans: 16-32

o

o Data Acquisition:

o

Acquire a background spectrum of the clean, empty sample compartment.

[¢]

Place the prepared salt plate in the sample holder.

[¢]

Acquire the sample spectrum.

[e]

The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of 1-(4-Fluorophenyl)cyclopropanamine (approximately 1
mg/mL) in a suitable solvent such as methanol or acetonitrile.

 Instrument Parameters (Electron lonization - EI):
o lonization Mode: Electron lonization (EIl)

o lonization Energy: 70 eV
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o Inlet System: Direct infusion or Gas Chromatography (GC) inlet
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
o Scan Range: m/z 40-400
» Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over the specified scan range.
o The data system will record the relative abundance of ions at each mass-to-charge ratio.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the
chemical structure of the target compound.
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Caption: Workflow for the spectroscopic analysis of 1-(4-Fluorophenyl)cyclopropanamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-
Fluorophenyl)cyclopropanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1315491#spectroscopic-data-nmr-ir-ms-
of-1-4-fluorophenyl-cyclopropanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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